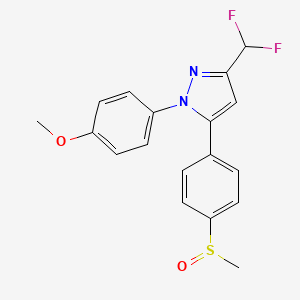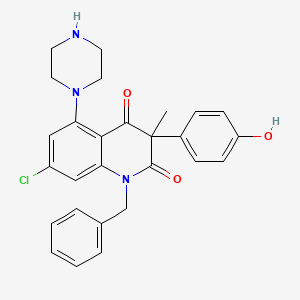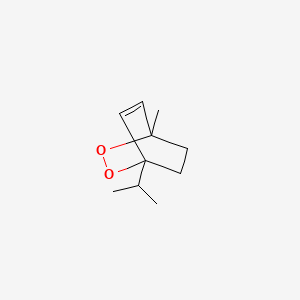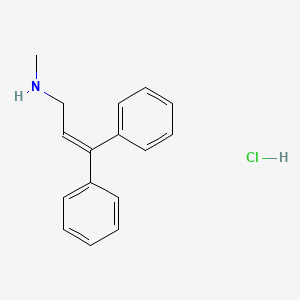![molecular formula C21H14BrF3N4 B10826180 N-[3-bromo-5-(trifluoromethyl)phenyl]-4-(pyridin-4-ylmethyl)phthalazin-1-amine](/img/structure/B10826180.png)
N-[3-bromo-5-(trifluoromethyl)phenyl]-4-(pyridin-4-ylmethyl)phthalazin-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CGP-84738 is a potent inhibitor of vascular endothelial growth factor receptor tyrosine kinases. This compound is known for its ability to impair vascular endothelial growth factor-induced responses and tumor growth. It is part of a class of compounds that target angiogenesis, the process of forming new blood vessels, which is crucial in both physiological and pathological conditions .
Preparation Methods
The synthesis of CGP-84738 involves the reaction of phthalide with pyridine-4-carbaldehyde in the presence of sodium methoxide in methanol. This reaction yields an intermediate that rearranges to form indenone . Industrial production methods typically involve optimizing these reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
CGP-84738 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
CGP-84738 has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the inhibition of tyrosine kinases.
Biology: It is used to investigate the role of vascular endothelial growth factor in angiogenesis.
Medicine: It is explored for its potential in cancer therapy due to its ability to inhibit tumor growth.
Industry: It is used in the development of new drugs targeting angiogenesis.
Mechanism of Action
CGP-84738 exerts its effects by inhibiting vascular endothelial growth factor receptor tyrosine kinases. This inhibition prevents the autophosphorylation of these receptors, which is necessary for their activation. As a result, the downstream signaling pathways that promote endothelial cell proliferation, migration, and survival are blocked .
Comparison with Similar Compounds
CGP-84738 is similar to other inhibitors of vascular endothelial growth factor receptor tyrosine kinases, such as PTK787/ZK222584 and NVP-AAC789. CGP-84738 is unique in its specific molecular structure, which allows for more effective inhibition of its target receptors .
Similar compounds include:
- PTK787/ZK222584
- NVP-AAC789
- NVP-AAD777
Properties
Molecular Formula |
C21H14BrF3N4 |
|---|---|
Molecular Weight |
459.3 g/mol |
IUPAC Name |
N-[3-bromo-5-(trifluoromethyl)phenyl]-4-(pyridin-4-ylmethyl)phthalazin-1-amine |
InChI |
InChI=1S/C21H14BrF3N4/c22-15-10-14(21(23,24)25)11-16(12-15)27-20-18-4-2-1-3-17(18)19(28-29-20)9-13-5-7-26-8-6-13/h1-8,10-12H,9H2,(H,27,29) |
InChI Key |
BZGHPHUNZKSCKZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NN=C2NC3=CC(=CC(=C3)C(F)(F)F)Br)CC4=CC=NC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[4-[[3-[2-[2-[3-[[3,3-Dimethyl-2,4-bis(pyridine-3-carbonyloxy)butanoyl]amino]propanoylamino]ethyldisulfanyl]ethylamino]-3-oxopropyl]amino]-2,2-dimethyl-4-oxo-3-(pyridine-3-carbonyloxy)butyl] pyridine-3-carboxylate](/img/structure/B10826114.png)
![1-[3-[2-(4-Acetylphenyl)ethynyl]-3-hydroxy-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B10826118.png)
![4-Propyl-3,4,4a,10b-tetrahydro-2h,5h-chromeno[4,3-b][1,4]oxazin-9-ol](/img/structure/B10826121.png)

![[(9E,19E,21Z)-26-(1,3,4,6,7,8,9,9a-octahydropyrido[1,2-a]pyrazin-2-yliminomethyl)-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate](/img/structure/B10826133.png)



![[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-26-[(E)-1,3,4,6,7,8,9,9a-octahydropyrido[1,2-a]pyrazin-2-yliminomethyl]-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate](/img/structure/B10826154.png)

![Disodium;[3-[5-[2-[[1-(1-methylpyrazol-3-yl)sulfonylpiperidin-3-yl]amino]pyrimidin-5-yl]imidazo[2,1-b][1,3]oxazol-6-yl]phenoxy]methyl phosphate](/img/structure/B10826178.png)

![sodium;(2S)-3-[4-[(7-fluoroquinolin-2-yl)methoxy]phenyl]-2-(quinoline-2-carbonylamino)propanoate](/img/structure/B10826190.png)
